Woodward's Reagent K
Overview
Description
It is particularly known for its ability to activate carboxylates to form amide bonds with amines in solution . This reagent is valuable in peptide synthesis and protein chemistry due to its efficiency in forming stable amide linkages.
Mechanism of Action
Target of Action
Woodward’s Reagent K, also known as 2-Ethyl-5-phenylisoxazolium-3’-sulfonate, primarily targets carboxyl groups in proteins . It is a useful reagent for the rapid modification of these groups .
Mode of Action
The compound interacts with its targets by forming a covalent bond with the carboxyl groups in proteins . The reactive species for the derivatization of the enzyme is the intermediate ketoketenimine . This interaction results in the production of activated carboxyl groups on protein side chains, which can facilitate the introduction of various derivatives .
Biochemical Pathways
The biochemical pathways affected by Woodward’s Reagent K involve the modification of carboxyl groups in proteins . This modification can influence the process of protein folding as well as the study of catalytically important carboxyl groups in proteins .
Pharmacokinetics
The pharmacokinetics of Woodward’s Reagent K involve its hydrolysis in aqueous solution . The kinetics of this hydrolysis have been studied as a function of pH . Rate constants for the reagent transformation have been combined with rate data for loss of staphylococcal nuclease activity to provide the mechanism for the protein modification .
Result of Action
The result of the action of Woodward’s Reagent K is the rapid inactivation of enzymes such as staphylococcal nuclease . This inactivation is due to the modification of carboxyl groups in the enzyme .
Action Environment
The action of Woodward’s Reagent K is influenced by the pH of the environment . The kinetics of the hydrolysis of the reagent has been studied as a function of pH in aqueous solution . The rate of the second-order reaction between the intermediate and the enzyme yielded a pKBPp of 5.22, which is attributed to a carboxyl group or groups of the enzyme .
Biochemical Analysis
Biochemical Properties
Woodward’s Reagent K has been shown to be a useful reagent for the rapid modification of carboxyl groups in proteins . It forms 340-nm-absorbing adducts with sulfhydryl- and imidazol-containing compounds . The reagent forms a reversible complex with the enzyme before causing inactivation . The reactive species for derivatization of the enzyme is the intermediate ketoketenimine .
Cellular Effects
It has been found that Woodward’s Reagent K effects a rapid inactivation of Staphylococcal nuclease .
Molecular Mechanism
The molecular mechanism of Woodward’s Reagent K involves the formation of the enol ester intermediate in the electrostatic complex . Upon collisional activation, the ethyl amine on the reagent is transferred to the activated carbonyl carbon on the peptide, resulting in the formation of an ethyl amide .
Temporal Effects in Laboratory Settings
The kinetics of the hydrolysis of Woodward’s Reagent K has been studied as a function of pH in aqueous solution . Rate constants for the reagent transformation have been combined with rate data for loss of staphylococcal nuclease activity to provide the mechanism for the protein modification .
Preparation Methods
Synthetic Routes and Reaction Conditions: Woodward’s Reagent K is synthesized through the reaction of N-ethylisoxazolium salts with sulfonic acids. The process involves the following steps:
Formation of N-ethylisoxazolium salt: This is achieved by reacting ethylamine with isoxazole in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of Woodward’s Reagent K follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Controlled temperature and pressure: To maintain the stability of the intermediate compounds.
Purification steps: Such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Woodward’s Reagent K primarily undergoes amidation reactions. It activates carboxylates to form amide bonds with amines. This reagent can also participate in other types of reactions, including:
Substitution reactions: Where it can replace a leaving group in a molecule.
Addition reactions: Where it adds to unsaturated bonds in organic compounds.
Common Reagents and Conditions:
Amidation: Typically involves reacting Woodward’s Reagent K with carboxylic acids and amines in an organic solvent such as dichloromethane or acetonitrile.
Substitution and Addition: These reactions may require specific catalysts or conditions, such as the presence of a base or acid to facilitate the reaction.
Major Products:
Amides: The primary products of amidation reactions.
Substituted compounds: Resulting from substitution reactions.
Addition products: Formed from addition reactions.
Scientific Research Applications
Comparison with Similar Compounds
Woodward’s Reagent K is unique in its ability to efficiently activate carboxylates for amide bond formation. Similar compounds include:
N,N’-Dicyclohexylcarbodiimide (DCC): Another reagent used for amide bond formation but can lead to side reactions and by-products.
N-Hydroxysuccinimide (NHS) esters: Commonly used in peptide synthesis but may require additional activation steps.
Carbodiimides: Such as N,N’-diisopropylcarbodiimide (DIC), which are also used for amide bond formation but may not be as efficient as Woodward’s Reagent K.
Woodward’s Reagent K stands out due to its high efficiency and specificity in forming amide bonds, making it a valuable tool in organic synthesis and protein chemistry.
Properties
IUPAC Name |
3-(2-ethyl-1,2-oxazol-2-ium-5-yl)benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-2-12-7-6-11(16-12)9-4-3-5-10(8-9)17(13,14)15/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOKDULMBMMPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(O1)C2=CC(=CC=C2)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194411 | |
Record name | N-ethyl-5-phenylisoxazolium-3'-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4156-16-5 | |
Record name | Woodward's Reagent K | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4156-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ethyl-5-phenylisoxazolium-3'-sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004156165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ethyl-5-phenylisoxazolium-3'-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-5-phenylisoxazolium-3'-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BN309R76H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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